2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
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Overview
Description
(E)-2-((5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 2-chlorobenzyl chloride.
Formation of the Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with acetic anhydride.
Condensation Reaction: Finally, the compound is formed by a condensation reaction between the acetohydrazide and 4-fluoroacetophenone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, (E)-2-((5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-2-((5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used as an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives
Uniqueness
(E)-2-((5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide is unique due to the presence of both a chlorobenzyl and a fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H16ClFN4OS3 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H16ClFN4OS3/c1-12(13-6-8-15(21)9-7-13)22-23-17(26)11-28-19-25-24-18(29-19)27-10-14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,23,26)/b22-12+ |
InChI Key |
YZOASPCZTTZTAB-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2Cl)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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